molecular formula C9H10Cl2FNO B1427735 3-(3-Chloro-2-fluorophenyl)-3-oxetanamine hydrochloride CAS No. 1386462-30-1

3-(3-Chloro-2-fluorophenyl)-3-oxetanamine hydrochloride

Cat. No. B1427735
CAS RN: 1386462-30-1
M. Wt: 238.08 g/mol
InChI Key: RTZGOBYJMUSIHL-UHFFFAOYSA-N
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Description

“Ethyl 2-amino-3-(3-chloro-2-fluorophenyl)propanoate hydrochloride” is a compound with the CAS Number: 2377031-91-7 . It has a molecular weight of 282.14 . Another related compound is “3-Chloro-2-fluorophenyl isocyanate” with a CAS Number: 69922-25-4 and a molecular weight of 171.56 .


Molecular Structure Analysis

The InChI code for “Ethyl 2-amino-3-(3-chloro-2-fluorophenyl)propanoate hydrochloride” is 1S/C11H13ClFNO2.ClH/c1-2-16-11(15)9(14)6-7-4-3-5-8(12)10(7)13;/h3-5,9H,2,6,14H2,1H3;1H . For “3-Chloro-2-fluorophenyl isocyanate”, the InChI code is 1S/C7H3ClFNO/c8-5-2-1-3-6(7(5)9)10-4-11/h1-3H .


Chemical Reactions Analysis

“3-Chloro-2-fluorophenyl isocyanate” is used in various chemical reactions, including Rh-catalyzed asymmetric addition reactions and Palladium-catalyzed oxidative cross-coupling reaction .


Physical And Chemical Properties Analysis

“Ethyl 2-amino-3-(3-chloro-2-fluorophenyl)propanoate hydrochloride” is a powder and should be stored at 4°C . “3-Chloro-2-fluorophenyl isocyanate” has a refractive index of n20/D 1.5380 (lit.), a boiling point of 185-186 °C (lit.), and a density of 1.369 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Antidepressant Activity : The compound 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride was synthesized and its structure confirmed by IR and 1H NMR. Its antidepressant activities were evaluated using mice forced swimming test, showing potential for further investigation in antidepressant activity (Yuan, 2012).

  • Synthesis of Related Compounds : Although not the exact compound , related compounds such as 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid were synthesized, which are important intermediates for many biologically active anticancer drugs. This indicates the potential for the compound to serve as an intermediate in the synthesis of biologically active compounds (Zhang et al., 2019).

Biological Activities and Applications

  • Pharmacological Evaluation : A series of compounds including 2-(3-chloro-2-fluorophenyl)-5-aryl-1,3,4-oxadiazole were synthesized and screened for their in vivo anti-convulsant and anti-inflammatory activities. Some of these compounds exhibited significant biological activities, supported by in silico molecular docking studies. This suggests the potential pharmaceutical applications of compounds related to the one (Bhat et al., 2016).

  • Chemical Reactivity and Molecular Geometry Studies : The compounds 7-Chloro-9-(2'-chlorophenyl)-2,3-dihydroacridin-4( 1H )-one and 7-chloro-9-(2'-fluorophenyl)-2,3-dihydroacridin-4-( 1H )-one were synthesized and their photo physical properties were studied. Computational calculations identified chemically active sites responsible for chemical reactivity, which could be relevant for the design of drugs or other applications where such chemical reactivity is a factor (Satheeshkumar et al., 2017).

  • Derivatives with Anti-Inflammatory Activity : Novel derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized and demonstrated significant anti-inflammatory activity, suggesting the potential of these derivatives in the development of anti-inflammatory drugs (Sunder & Maleraju, 2013).

  • Anti-Leukemia Activity : Compounds based on the molecular motif of 1-phenethyl-4-hydroxy piperidinium hydrochloride with various substituted groups, such as 3-fluorophenyl, were synthesized and found to inhibit the growth of K562 cells to some extent, indicating potential bioactivity against leukemia (Yang et al., 2009).

Safety and Hazards

“Ethyl 2-amino-3-(3-chloro-2-fluorophenyl)propanoate hydrochloride” has hazard statements H315, H319, H335, and should be handled with precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . “3-Chloro-2-fluorophenyl isocyanate” is classified as a combustible liquid and causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(3-chloro-2-fluorophenyl)oxetan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO.ClH/c10-7-3-1-2-6(8(7)11)9(12)4-13-5-9;/h1-3H,4-5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZGOBYJMUSIHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=C(C(=CC=C2)Cl)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-methyl-propane-2-sulfinic acid [3-(3-chloro-2-fluoro-phenyl)-oxetan-3-yl]-amide (940 mg, 2.46 mmol) and hydrochloric acid (4 N in dioxane, 0.922 ml, 3.69 mmol) in MeOH (5 mL) was stirred 30 min at 0° C. and concentrated. The material thus obtained was used without further purification in the next step. MS (UPLC-MS): 202/204 [M+H]+; tR (HPLC conditions f): 0.86 min.
Name
2-methyl-propane-2-sulfinic acid [3-(3-chloro-2-fluoro-phenyl)-oxetan-3-yl]-amide
Quantity
940 mg
Type
reactant
Reaction Step One
Quantity
0.922 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Chloro-2-fluorophenyl)-3-oxetanamine hydrochloride
Reactant of Route 2
3-(3-Chloro-2-fluorophenyl)-3-oxetanamine hydrochloride
Reactant of Route 3
3-(3-Chloro-2-fluorophenyl)-3-oxetanamine hydrochloride
Reactant of Route 4
3-(3-Chloro-2-fluorophenyl)-3-oxetanamine hydrochloride
Reactant of Route 5
3-(3-Chloro-2-fluorophenyl)-3-oxetanamine hydrochloride
Reactant of Route 6
3-(3-Chloro-2-fluorophenyl)-3-oxetanamine hydrochloride

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